![molecular formula C7H8ClNOS B14424097 N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine CAS No. 83370-37-0](/img/structure/B14424097.png)
N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-thiabicyclo[222]oct-5-en-3-ylidene)hydroxylamine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of N-(4-Chloro-2-thiabicyclo[222]oct-5-en-3-ylidene)hydroxylamine typically involves multiple stepsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oximes or other oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the production of specialized materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological pathways, potentially inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine can be compared to other bicyclic compounds, such as tropane alkaloids.
Similar compounds include:
- Tropane alkaloids
- Bicyclic oximes
- Chloro-substituted bicyclic compounds
Properties
CAS No. |
83370-37-0 |
|---|---|
Molecular Formula |
C7H8ClNOS |
Molecular Weight |
189.66 g/mol |
IUPAC Name |
N-(4-chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H8ClNOS/c8-7-3-1-5(2-4-7)11-6(7)9-10/h1,3,5,10H,2,4H2 |
InChI Key |
QCDRZWFPDVHQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC1SC2=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


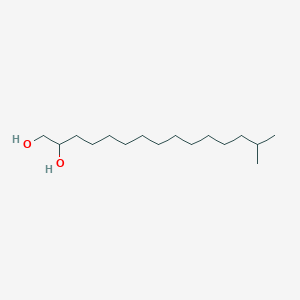
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
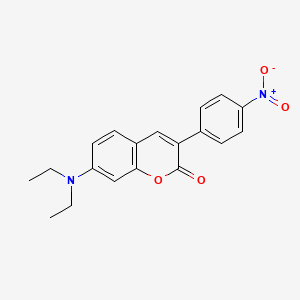

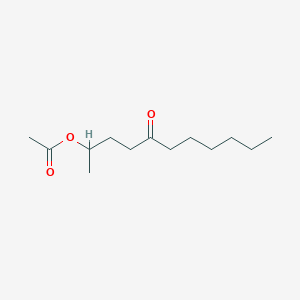
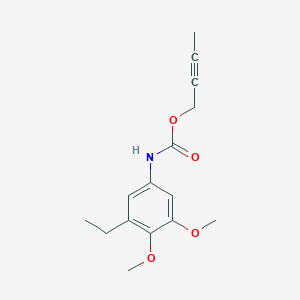
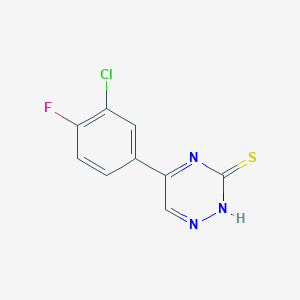
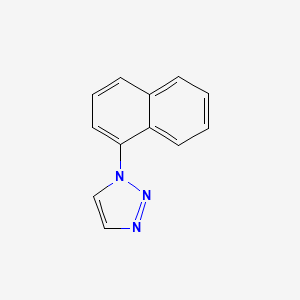
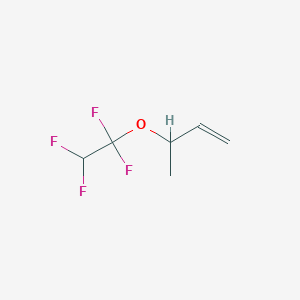
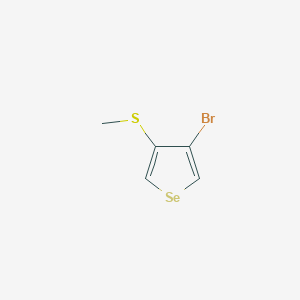
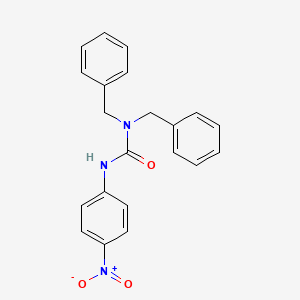
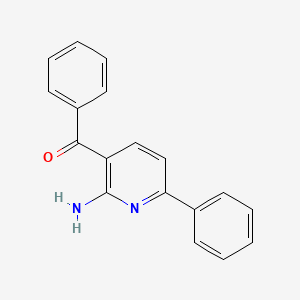
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)
